molecular formula C12H9FN2 B13151757 3-(8-Fluoroquinolin-3-yl)prop-2-yn-1-amine CAS No. 1315368-75-2

3-(8-Fluoroquinolin-3-yl)prop-2-yn-1-amine

Cat. No.: B13151757
CAS No.: 1315368-75-2
M. Wt: 200.21 g/mol
InChI Key: AWNPLOVOJXIBDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 3-(8-Fluoroquinolin-3-yl)prop-2-yn-1-amine can be achieved through several routes. One common method involves the use of N-propargyl aniline derivatives employing tin and indium chlorides . The reaction conditions typically involve the use of stannic chloride or indium (III) chloride as catalysts under aerobic conditions. The annulations can be conducted using either 6-exo-dig or 6-endo-dig cyclizations . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-(8-Fluoroquinolin-3-yl)prop-2-yn-1-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include stannous chloride dihydrate, ethanol, and other transition metal catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(8-Fluoroquinolin-3-yl)prop-2-yn-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(8-Fluoroquinolin-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for coordination chemistry and as a directing group in organic synthesis . Its effects are mediated through its ability to form stable complexes with various metal ions and its participation in cyclization reactions.

Properties

CAS No.

1315368-75-2

Molecular Formula

C12H9FN2

Molecular Weight

200.21 g/mol

IUPAC Name

3-(8-fluoroquinolin-3-yl)prop-2-yn-1-amine

InChI

InChI=1S/C12H9FN2/c13-11-5-1-4-10-7-9(3-2-6-14)8-15-12(10)11/h1,4-5,7-8H,6,14H2

InChI Key

AWNPLOVOJXIBDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)F)C#CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.